molecular formula C19H19FN4S B12006853 5-(4-tert-butylphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

5-(4-tert-butylphenyl)-4-{[(E)-(4-fluorophenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12006853
M. Wt: 354.4 g/mol
InChI Key: NOPGTYGHUFTPRW-CIAFOILYSA-N
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Description

5-(4-TERT-BUTYL-PH)-4-((4-F-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE is a complex organic compound with a molecular formula of C19H19FN4S. This compound is part of the triazole family, known for their diverse applications in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-TERT-BUTYL-PH)-4-((4-F-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE typically involves the condensation of 4-tert-butylphenylhydrazine with 4-fluorobenzaldehyde to form the corresponding hydrazone. This intermediate is then cyclized with thiourea under acidic conditions to yield the desired triazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields.

Chemical Reactions Analysis

Types of Reactions

5-(4-TERT-BUTYL-PH)-4-((4-F-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the triazole ring can lead to the formation of dihydrotriazoles.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorobenzylidene moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(4-TERT-BUTYL-PH)-4-((4-F-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 5-(4-TERT-BUTYL-PH)-4-((4-F-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-TERT-BUTYL-PH)-4-((3-F-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
  • 5-(4-TERT-BUTYL-PH)-4-((2-F-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE
  • 5-(4-TERT-BUTYL-PH)-4-((4-ME-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE

Uniqueness

The uniqueness of 5-(4-TERT-BUTYL-PH)-4-((4-F-BENZYLIDENE)AMINO)4H-1,2,4-TRIAZOL-3-YL HYDROSULFIDE lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of the fluorobenzylidene moiety, in particular, can enhance its binding affinity and specificity in certain applications.

Properties

Molecular Formula

C19H19FN4S

Molecular Weight

354.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(4-fluorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H19FN4S/c1-19(2,3)15-8-6-14(7-9-15)17-22-23-18(25)24(17)21-12-13-4-10-16(20)11-5-13/h4-12H,1-3H3,(H,23,25)/b21-12+

InChI Key

NOPGTYGHUFTPRW-CIAFOILYSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)F

Origin of Product

United States

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